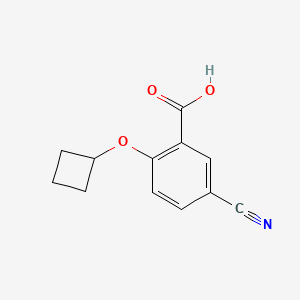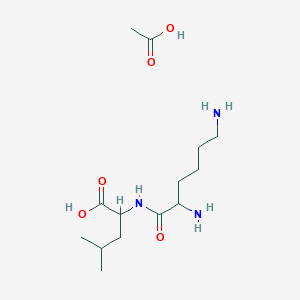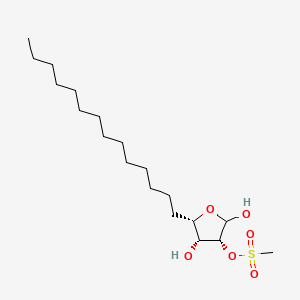
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a piperazine ring via an ethoxy bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde typically involves the following steps:
Formation of the Ethoxy Bridge: This can be achieved by reacting salicylaldehyde with an appropriate amine in a solvent such as ethanol or methylbenzene, followed by heating to reflux for 12-14 hours.
Introduction of the Piperazine Ring: The intermediate product is then reacted with bromoethane and an acid acceptor like potassium carbonate in a solvent such as dimethyl sulfoxide or tetrahydrofuran, followed by heating to 80°C for 12 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
化学反応の分析
Types of Reactions
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve nucleophilic reagents.
Major Products
Oxidation: 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzoic acid.
Reduction: 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
作用機序
The mechanism of action of 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with biological targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Methoxy-4-hydroxybenzaldehyde: Similar in structure but with different functional groups.
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde is unique due to the presence of both the piperazine ring and the ethoxy bridge, which confer specific chemical and biological properties that are not found in similar compounds .
特性
分子式 |
C15H20N2O3 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
3-[2-(4-acetylpiperazin-1-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C15H20N2O3/c1-13(19)17-7-5-16(6-8-17)9-10-20-15-4-2-3-14(11-15)12-18/h2-4,11-12H,5-10H2,1H3 |
InChIキー |
NDSORYGOYSOENZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)CCOC2=CC=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13867018.png)
